molecular formula C16H18N2O3 B13399863 (R)-alpha-[[(4-Nitrophenethyl)amino]methyl]benzyl Alcohol

(R)-alpha-[[(4-Nitrophenethyl)amino]methyl]benzyl Alcohol

Cat. No.: B13399863
M. Wt: 286.33 g/mol
InChI Key: GXTZAIGFWQRDSQ-UHFFFAOYSA-N
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Description

®-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a chiral compound that belongs to the class of secondary amines and alcohols It is characterized by the presence of a nitrophenethyl group attached to an amino group, which is further connected to a phenylethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((4-Nitrophenethyl)amino)-1-phenylethanol typically involves the reduction of ®-2-hydroxy-N-(2-(4-nitrophenyl)ethyl)-2-phenylacetamide. The process begins with the preparation of the amide, which is then reduced using sodium borohydride in tetrahydrofuran at a controlled temperature of 28°C. The reaction mixture is subsequently cooled to 2°C, and iodine in tetrahydrofuran is added slowly. The mixture is then refluxed for 10 hours, followed by cooling and the addition of methanol and concentrated hydrochloric acid. The final product is obtained after further purification steps .

Industrial Production Methods

Industrial production of ®-2-((4-Nitrophenethyl)amino)-1-phenylethanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-((4-Nitrophenethyl)amino)-1-phenylethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of ®-2-((4-Nitrophenethyl)amino)-1-phenylacetone.

    Reduction: Formation of ®-2-((4-Aminophenethyl)amino)-1-phenylethanol.

    Substitution: Formation of various substituted amines or amides depending on the reagents used.

Scientific Research Applications

®-2-((4-Nitrophenethyl)amino)-1-phenylethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-((4-Nitrophenethyl)amino)-1-phenylethanol involves its interaction with specific molecular targets. The nitrophenethyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenylethanol moiety may enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((4-Nitrophenethyl)amino)-1-phenylethanol
  • ®-2-((4-Nitrophenethyl)amino)-1-phenylpropanol
  • ®-2-((4-Nitrophenyl)amino)-1-phenylethanol

Uniqueness

®-2-((4-Nitrophenethyl)amino)-1-phenylethanol is unique due to its specific chiral configuration and the presence of both nitrophenethyl and phenylethanol groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-16(14-4-2-1-3-5-14)12-17-11-10-13-6-8-15(9-7-13)18(20)21/h1-9,16-17,19H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTZAIGFWQRDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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